molecular formula C20H28ClN3O5S B11132254 1-({1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)piperidine-4-carboxamide

1-({1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)piperidine-4-carboxamide

Cat. No.: B11132254
M. Wt: 458.0 g/mol
InChI Key: XMMRGYPLMHZJMV-UHFFFAOYSA-N
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Description

1-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound featuring a piperidine ring system. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities . This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other piperidine derivatives, such as:

The uniqueness of 1-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H28ClN3O5S

Molecular Weight

458.0 g/mol

IUPAC Name

1-[1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidine-3-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H28ClN3O5S/c1-2-29-18-6-5-16(12-17(18)21)30(27,28)24-9-3-4-15(13-24)20(26)23-10-7-14(8-11-23)19(22)25/h5-6,12,14-15H,2-4,7-11,13H2,1H3,(H2,22,25)

InChI Key

XMMRGYPLMHZJMV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)C(=O)N)Cl

Origin of Product

United States

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